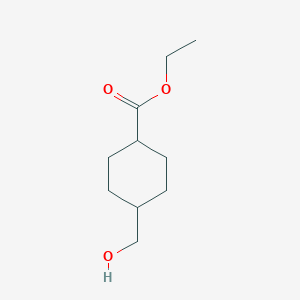

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWQHGKXYFSVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543505 | |

| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104802-52-0 | |

| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral building block of significant interest in the pharmaceutical industry, primarily for the synthesis of complex active pharmaceutical ingredients (APIs). Its specific stereochemistry is crucial for the desired biological activity and efficacy of the final drug product. This technical guide provides a comprehensive overview of a viable and commonly employed synthetic pathway for this molecule. The synthesis commences with the hydrogenation of a readily available aromatic precursor, dimethyl terephthalate, followed by a series of stereoselective reductions and enzymatic resolutions to yield the target compound with high purity and enantioselectivity. This document details the experimental protocols for each key step, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its pharmacological activity. Chiral molecules, such as this compound, often exhibit significantly different biological effects between their enantiomers. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. This guide focuses on a robust chemoenzymatic approach to synthesize the (1R,4R) isomer of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a versatile intermediate for various therapeutic agents.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step process starting from dimethyl terephthalate. The overall strategy involves:

-

Aromatic Ring Hydrogenation: The aromatic ring of dimethyl terephthalate is first saturated to produce the corresponding cyclohexane derivative.

-

Diastereoselective Reduction: A subsequent reduction step is performed to preferentially form the trans isomer of the dicarboxylate.

-

Selective Ester Reduction: One of the two ester groups is selectively reduced to a hydroxymethyl group.

-

Enzymatic Kinetic Resolution: A lipase-catalyzed resolution is employed to separate the desired (1R,4R)-enantiomer from the racemic mixture.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

Step 1: Hydrogenation of Dimethyl Terephthalate

The initial step involves the catalytic hydrogenation of the aromatic ring of dimethyl terephthalate (DMT) to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This reaction typically produces a mixture of cis and trans isomers.

Experimental Protocol:

A solution of dimethyl terephthalate in a suitable solvent, such as methanol or a mixture with the product DMCD itself, is subjected to hydrogenation in the presence of a catalyst. A common catalyst for this transformation is ruthenium on a carbon support (Ru/C). The reaction is carried out under elevated hydrogen pressure and temperature.

-

Reaction: Dimethyl Terephthalate + 3 H₂ → Dimethyl 1,4-cyclohexanedicarboxylate

-

Catalyst: 5% Ruthenium on Carbon (Ru/C)

-

Solvent: Methanol or Dimethyl 1,4-cyclohexanedicarboxylate

-

Temperature: 100-180 °C[1]

-

Pressure: 20-30 kg/cm ² H₂[1]

-

Reaction Time: 2-8 hours

Data Presentation:

| Parameter | Value | Reference |

| Substrate | Dimethyl Terephthalate | [1] |

| Catalyst | Ruthenium on Alumina (Ru/Al₂O₃) | [1] |

| Pressure | 20-30 kg/cm ² | [1] |

| Temperature | 120-160 °C | [1] |

| Solvent | Methyl Acetate, Ethyl Acetate, etc. | [1] |

| Yield of DMCD | High (details often proprietary) |

Note: The cis/trans ratio of the product can be influenced by the reaction conditions and catalyst choice. The trans isomer is thermodynamically more stable and can often be favored under equilibrium conditions.

Step 2: Isomerization to trans-Dimethyl 1,4-cyclohexanedicarboxylate

If the hydrogenation step yields an unsatisfactory mixture of isomers, an isomerization step can be employed to enrich the desired trans isomer. This is typically achieved by heating the mixture in the presence of a base, such as sodium methoxide.

Step 3: Selective Monoreduction of trans-Dimethyl 1,4-cyclohexanedicarboxylate

A key challenge in this synthesis is the selective reduction of one of the two chemically equivalent ester groups. One approach involves the use of a sterically hindered reducing agent or careful control of stoichiometry. A documented method for a similar transformation involves the use of borane-tetrahydrofuran complex.

Experimental Protocol:

A solution of trans-dimethyl 1,4-cyclohexanedicarboxylate in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -14 °C) under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃-THF) is then added dropwise. The reaction is carefully monitored and quenched upon the desired level of conversion.

-

Reaction: trans-Dimethyl 1,4-cyclohexanedicarboxylate + BH₃-THF → rac-Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

-

Reagent: 1.0 M Borane-tetrahydrofuran complex in THF

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -14 °C to -10 °C

-

Reaction Time: 1 hour

-

Work-up: Quenching with water and saturated sodium bicarbonate solution, followed by extraction with ethyl acetate.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | Monomethyl trans-1,4-cyclohexanedicarboxylate | [2] |

| Reagent | 1.0 M Borane-tetrahydrofuran complex | [2] |

| Solvent | Tetrahydrofuran | [2] |

| Yield | ~100% (for the analogous methyl ester) | [2] |

Step 4: Transesterification to rac-Ethyl trans-4-(hydroxymethyl)cyclohexanecarboxylate

The methyl ester is converted to the corresponding ethyl ester via transesterification. This is a standard acid or base-catalyzed reaction with ethanol.

Experimental Protocol:

rac-Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is dissolved in an excess of ethanol. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium ethoxide) is added, and the mixture is heated to reflux. The reaction is driven to completion by removing the methanol byproduct, for instance, by distillation.

Step 5: Enzymatic Kinetic Resolution

The final and most critical step for obtaining the desired enantiomer is the enzymatic kinetic resolution of the racemic alcohol. Lipases are highly effective for this transformation, selectively acylating one enantiomer and leaving the other unreacted. Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435), is a widely used and highly enantioselective biocatalyst for the resolution of secondary alcohols.

Caption: Workflow for the enzymatic kinetic resolution of the racemic alcohol.

Experimental Protocol:

The racemic ethyl trans-4-(hydroxymethyl)cyclohexanecarboxylate is dissolved in a suitable organic solvent (e.g., diethyl ether or diisopropyl ether). An acyl donor, such as vinyl acetate, and the immobilized lipase (e.g., Novozym 435) are added. The suspension is agitated at a controlled temperature. The reaction progress is monitored by techniques like chiral HPLC until approximately 50% conversion is reached. At this point, the unreacted (1R,4R)-alcohol and the acylated (1S,4S)-ester can be separated by column chromatography.

-

Enzyme: Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase.[3]

-

Acyl Donor: Vinyl acetate.[3]

-

Solvent: Diethyl ether or diisopropyl ether.[3]

-

Temperature: Room temperature to 45 °C.

-

Reaction Time: Varies (monitored for ~50% conversion).

Data Presentation:

| Parameter | Result | Reference |

| Enzyme | Lipase PS (Pseudomonas cepacia) or Novozym 435 (Candida antarctica B) | [3] |

| Acylating Agent | Vinyl Acetate | [3] |

| Enantioselectivity (E-value) | High (E > 200 often achievable for similar substrates) | [3] |

| Enantiomeric Excess (ee) of unreacted alcohol | >99% | [4] |

| Enantiomeric Excess (ee) of acylated product | >99% | [4] |

| Yield of resolved alcohol | Approaching 50% |

Conclusion

The chemoenzymatic synthesis pathway detailed in this guide presents a reliable and scalable method for the production of enantiomerically pure this compound. The route leverages well-established chemical transformations for the construction of the core cyclohexyl ring and the introduction of the necessary functional groups. The key to achieving the desired stereochemistry lies in the highly selective enzymatic kinetic resolution step, for which lipases have proven to be exceptionally effective. By providing detailed protocols and summarizing key data, this guide aims to be a valuable resource for researchers and professionals engaged in the synthesis of chiral pharmaceutical intermediates. Further optimization of reaction conditions at each step can lead to improved overall yields and process efficiency, making this a commercially attractive synthetic strategy.

References

- 1. US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

CAS Number: 104802-52-0

This technical guide provides a comprehensive overview of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a chiral building block with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a diester derivative of cyclohexane.[1][2] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 104802-52-0 | [1] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless Liquid | [2] |

| Purity | ≥97% | [2] |

Synthesis and Experimental Protocols

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

General Experimental Procedure (Hypothetical):

-

To a solution of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid in excess ethanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Data

Detailed spectral data with peak assignments for this specific compound are not widely published. However, based on its structure, the following characteristic peaks can be anticipated:

¹H NMR:

-

Signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

-

Multiplets for the cyclohexane ring protons.

-

A signal for the -CH₂- protons of the hydroxymethyl group.

-

A broad singlet for the hydroxyl proton.

¹³C NMR:

-

A signal for the carbonyl carbon of the ester.

-

Signals for the two carbons of the ethyl group.

-

Signals for the carbons of the cyclohexane ring.

-

A signal for the carbon of the hydroxymethyl group.

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹).

-

A broad absorption band corresponding to the O-H stretching of the hydroxyl group (typically around 3400 cm⁻¹).

-

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of 186.25.

-

Fragmentation patterns characteristic of an ethyl ester and a cyclohexyl alcohol.

Applications in Drug Development

While specific drugs containing the this compound moiety are not prominently documented, cyclohexanecarboxylic acid derivatives are a recognized class of compounds in medicinal chemistry.[3] These scaffolds are utilized in the design of various therapeutic agents due to their conformational properties, which can influence binding to biological targets.

The presence of both an ester and a hydroxyl group in this compound provides two key functional handles for further chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.

The cyclohexane ring itself can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, which is crucial for molecular recognition and binding to protein targets.

Caption: General workflow for utilizing the core scaffold in drug discovery.

Given the lack of specific information on signaling pathways directly modulated by this compound, researchers would typically employ it in the synthesis of a library of derivatives. These derivatives would then be screened against a panel of biological targets (e.g., enzymes, receptors) to identify potential lead compounds for further development. The trans-stereochemistry of the substituents on the cyclohexane ring would play a critical role in determining the biological activity of the resulting molecules.

References

A Technical Guide to (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: Structure, Stereochemistry, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral molecule with a defined trans-stereochemistry that is gaining attention as a valuable building block in medicinal chemistry. Its rigid cyclohexane core and bifunctional nature, featuring both an ester and a primary alcohol, make it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its structure, stereochemistry, and synthesis, with a particular focus on its potential applications in drug development, notably in the context of inhibiting the Mer tyrosine kinase (MerTK) signaling pathway, which is implicated in various cancers.

Molecular Structure and Stereochemistry

This compound possesses a cyclohexane ring with two substituents at the 1 and 4 positions. The "(1R,4R)" designation in its name explicitly defines the absolute configuration at the two stereocenters, C1 and C4. This configuration results in a trans relationship between the ethyl carboxylate and the hydroxymethyl groups, where they are positioned on opposite sides of the cyclohexane ring. This trans-diaxial or trans-diequatorial arrangement in the chair conformation is a key structural feature influencing its molecular recognition properties.

The molecule has the chemical formula C₁₀H₁₈O₃ and a molecular weight of approximately 186.25 g/mol .[1][2] The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens) contributes to its physicochemical properties.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Purity | >97% (typical) | [2] |

| InChI Key | ZVWQHGKXYFSVEU-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in the search results. |

| ¹³C NMR | Data not available in the search results. |

| FTIR | Data not available in the search results. |

| Mass Spec. | Data not available in the search results. |

Synthesis and Experimental Protocols

A modern and sustainable approach to the synthesis of related 1,4-disubstituted cyclohexane derivatives involves the catalytic hydrogenation of terephthalates, which can be sourced from recycled polyethylene terephthalate (PET) plastics. This "upcycling" approach offers a green alternative to traditional synthetic routes.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Stereoselective Hydrogenation: The aromatic ring of diethyl terephthalate is reduced to a cyclohexane ring with the desired (1R,4R) stereochemistry. This is the most challenging step and typically requires a specific chiral catalyst and optimized reaction conditions to achieve high diastereoselectivity and enantioselectivity.

-

Selective Reduction: One of the two ester groups of the resulting (1R,4R)-diethyl 1,4-cyclohexanedicarboxylate is selectively reduced to a primary alcohol.

Caption: Conceptual workflow for the synthesis from PET waste.

Detailed Experimental Protocol: Stereoselective Hydrogenation of Diethyl Terephthalate (Illustrative)

While a specific protocol for the synthesis of the title compound was not found, the following is an illustrative procedure for the hydrogenation of a related substrate, dimethyl terephthalate, which can be adapted.

Objective: To catalytically hydrogenate dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD).[4][5][6]

Materials:

-

Dimethyl terephthalate (DMT)

-

Ru-Re/AC (Ruthenium-Rhenium on activated carbon) catalyst[5]

-

Ethyl acetate (solvent)[6]

-

High-pressure autoclave reactor

-

Hydrogen gas (high purity)

Procedure:

-

The autoclave reactor is charged with dimethyl terephthalate and the Ru-Re/AC catalyst in ethyl acetate. The ratio of substrate to catalyst is typically optimized (e.g., m(DMT):m(Cat.) = 2.5:1).[6]

-

The reactor is sealed and purged several times with nitrogen to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 6 MPa).[6]

-

The reaction mixture is heated to the target temperature (e.g., 140°C) with vigorous stirring.[6]

-

The reaction is allowed to proceed for a specified time (e.g., 4 hours), with the progress monitored by techniques such as GC-MS.[6]

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product, dimethyl 1,4-cyclohexanedicarboxylate.

-

The crude product is then purified, for example, by vacuum distillation or recrystallization.

Note on Stereoselectivity: Achieving the specific (1R,4R) stereoisomer would necessitate the use of a chiral catalyst or a chiral auxiliary during the hydrogenation process. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.

Applications in Drug Development: Targeting the MerTK Signaling Pathway

The structural features of this compound make it a promising scaffold for the development of small molecule inhibitors targeting kinases involved in cancer progression. One such target is the Mer tyrosine kinase (MerTK).

The Role of MerTK in Cancer

MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[7] In normal physiology, MerTK plays a role in processes like phagocytosis of apoptotic cells and regulation of the innate immune response. However, its aberrant overexpression is observed in a wide range of human cancers, including leukemia, non-small cell lung cancer, and glioblastoma.[8]

Overexpression of MerTK in cancer cells leads to the activation of downstream signaling pathways that promote:

-

Tumor growth and survival: Activation of pathways like PI3K/AKT and MAPK/ERK.[8]

-

Chemoresistance: Increased resistance to apoptosis.[8]

-

Metastasis: Enhanced cell migration and invasion.

Therefore, inhibiting MerTK is a promising therapeutic strategy to combat cancer.

MerTK Signaling Pathway

The binding of a ligand, such as Gas6, to the extracellular domain of MerTK induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades.

Caption: Simplified MerTK signaling pathway and its inhibition.

Development of MerTK Inhibitors

Small molecules designed to bind to the ATP-binding pocket of the MerTK kinase domain can effectively block its activity, thereby inhibiting the downstream signaling pathways that promote cancer cell survival and proliferation. The rigid cyclohexane scaffold of this compound can serve as a core element in the design of such inhibitors, with the ester and alcohol functionalities providing points for further chemical modification to optimize binding affinity and pharmacokinetic properties.

Conclusion

This compound is a stereochemically defined building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis from renewable resources like PET waste highlights a growing trend towards sustainable chemical manufacturing. Furthermore, its application as a scaffold for the development of targeted cancer therapies, such as MerTK inhibitors, underscores its importance for researchers and drug development professionals. Further research into the stereoselective synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]

- 3. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 8. rsc.org [rsc.org]

physical and chemical properties of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key bifunctional molecule with applications in organic synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, and predicted spectroscopic data, along with standardized experimental protocols for their determination.

Chemical Identity and Physical Properties

This compound, also known as trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, is a colorless to light yellow liquid. Its structure features a cyclohexane ring with two substituents in a trans configuration: an ethyl ester group and a hydroxymethyl group. This unique arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104802-52-0 | [1][2] |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 269 °C | |

| Density | 1.039 g/cm³ | |

| Flash Point | 106 °C | |

| Solubility | Soluble in water | [4] |

Synthesis and Chemical Reactivity

A common synthetic route to this compound involves the reduction of diethyl 1,4-cyclohexanedicarboxylate. The trans isomer of the starting diester is typically used to yield the desired trans product.

Logical Workflow for Synthesis

The chemical reactivity of this molecule is dictated by its two primary functional groups: the primary alcohol and the ethyl ester.

-

Alcohol Group: The primary hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid. It can also be converted to a better leaving group (e.g., a tosylate) for nucleophilic substitution reactions or participate in ether and ester formation.[5]

-

Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of another alcohol and a catalyst, or be reduced to a primary alcohol.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.48 | Doublet (d) | 2H | -CH₂ -OH |

| ~2.25 | Multiplet (m) | 1H | -CH -COOEt |

| ~1.95 | Multiplet (m) | 4H | Cyclohexane -CH₂ - (axial) |

| ~1.45 | Multiplet (m) | 5H | Cyclohexane -CH₂ - (equatorial) & -CH₂-OH |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C =O (Ester) |

| ~68 | -C H₂-OH |

| ~60 | -O-C H₂-CH₃ |

| ~43 | -C H-COOEt |

| ~40 | C H (on cyclohexane bearing the CH₂OH) |

| ~29 | Cyclohexane -C H₂- |

| ~14 | -O-CH₂-C H₃ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2930, ~2860 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 168 | [M - H₂O]⁺ |

| 141 | [M - OCH₂CH₃]⁺ |

| 113 | [M - COOCH₂CH₃]⁺ |

| 81 | [C₆H₉]⁺ |

Experimental Protocols

The following are generalized experimental procedures for the determination of the key physical properties and for obtaining spectroscopic data.

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The temperature is gradually increased until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination:

-

An empty, dry graduated cylinder is weighed.

-

A known volume of the liquid is added to the graduated cylinder, and the new total mass is recorded.

-

The density is calculated by dividing the mass of the liquid (total mass minus the mass of the empty cylinder) by its volume.[6]

Flash Point Determination (Closed-Cup Method):

-

The liquid sample is placed in a closed-cup apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite momentarily.[7]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The resulting spectra are processed and analyzed to determine the chemical shifts, multiplicities, and integrations of the signals.

Infrared (IR) Spectroscopy:

-

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded, and the characteristic absorption bands corresponding to the functional groups are identified.[8][9]

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrum, a plot of ion abundance versus m/z, is recorded and analyzed to determine the molecular weight and fragmentation pattern.[10]

Safety and Handling

This compound is classified as a hazardous substance.[11]

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4][11]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed spectral features.

References

- 1. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. fishersci.com [fishersci.com]

- 8. Deciphering Nature's Code: FTIR Analysis of Plant Extracts for Functional Group Identification [greenskybio.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Technical Overview

Introduction

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| CAS Number | 104802-52-0 |

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz (typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.49 | Doublet (d) | 2H | -CH₂ -OH |

| ~2.20 | Triplet of triplets (tt) | 1H | CH -COOEt |

| ~2.00 - 1.85 | Multiplet (m) | 4H | Cyclohexane ring protons (axial) |

| ~1.80 - 1.65 | Multiplet (m) | 1H | CH -CH₂OH |

| ~1.45 | Multiplet (m) | 4H | Cyclohexane ring protons (equatorial) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.60 | Singlet (s, broad) | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz (typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C =O (Ester) |

| ~68 | -C H₂-OH |

| ~60 | -O-C H₂-CH₃ |

| ~43 | C H-COOEt |

| ~40 | C H-CH₂OH |

| ~29 | Cyclohexane ring C H₂ |

| ~25 | Cyclohexane ring C H₂ |

| ~14 | -O-CH₂-C H₃ |

IR (Infrared) Spectroscopy Data

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2930, ~2860 | Strong | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (alcohol) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 186 | Low | [M]⁺ (Molecular ion) |

| 168 | Moderate | [M - H₂O]⁺ |

| 141 | Moderate | [M - OCH₂CH₃]⁺ |

| 113 | High | [M - COOEt]⁺ |

| 81 | High | [C₆H₉]⁺ (Cyclohexenyl fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1][2][3] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1][3][4]

-

Instrumentation: The "sandwich" of salt plates is mounted in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: An IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for volatile compounds.[5][6]

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[5][7][8] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. homework.study.com [homework.study.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to the Synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, a key chiral building block in the pharmaceutical industry. The following sections detail the most common starting materials, experimental protocols, and quantitative data to assist researchers in the efficient and stereoselective synthesis of this target molecule.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The most prevalent methods include:

-

Synthesis from p-Hydroxybenzoic Acid: This route involves the hydrogenation of a readily available starting material, followed by isomerization and esterification.

-

Enzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture of the target ester.

-

Asymmetric Hydrogenation: A stereoselective approach that introduces the desired chirality through a catalyzed hydrogenation of a prochiral precursor.

Route 1: Synthesis from p-Hydroxybenzoic Acid

This classical approach leverages the inexpensive and commercially available p-hydroxybenzoic acid as the starting material. The synthesis proceeds in three main stages: hydrogenation, isomerization, and esterification.

Stage 1: Hydrogenation of p-Hydroxybenzoic Acid

The initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Experimental Protocol:

A high-pressure reactor is charged with p-hydroxybenzoic acid, a suitable catalyst (e.g., Ruthenium on carbon), and a solvent such as water.[1] The reactor is then pressurized with hydrogen gas and heated. The reaction progress is monitored until the starting material is consumed.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Hydroxybenzoic Acid | [1] |

| Catalyst | Ruthenium on Carbon | [1] |

| Solvent | Water | [1] |

| Temperature | 100-150 °C | |

| Pressure | 1-5 MPa | |

| Product | Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid | [1] |

Stage 2: Isomerization of 4-Hydroxycyclohexanecarboxylic Acid

The mixture of cis and trans isomers obtained from hydrogenation is then subjected to an isomerization process to enrich the desired trans isomer, which is the precursor to the target (1R,4R) configuration.

Experimental Protocol:

The mixture of 4-hydroxycyclohexanecarboxylic acid isomers is dissolved in an alcohol (e.g., methanol or ethanol) and treated with a base, such as sodium methoxide or sodium ethoxide.[1] The solution is heated to reflux to facilitate the epimerization at the carbon bearing the carboxyl group, driving the equilibrium towards the thermodynamically more stable trans isomer.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | cis/trans-4-Hydroxycyclohexanecarboxylic acid mixture | [1] |

| Reagent | Sodium Methoxide or Sodium Ethoxide | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Condition | Reflux | [1] |

| Product | trans-4-Hydroxycyclohexanecarboxylic acid enriched mixture | [1] |

Stage 3: Fischer Esterification

The final step in this route is the esterification of the enriched trans-4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol to yield the target ethyl ester.

Experimental Protocol:

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is dissolved in a large excess of ethanol, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added, and the mixture is refluxed.[2][3][4][5] The reaction is an equilibrium, and the use of excess ethanol helps to drive it towards the product side.[4] The water formed during the reaction can be removed to further improve the yield.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Reagent | Ethanol (in excess) | [2][4] |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | [2][3] |

| Condition | Reflux | [2] |

| Product | trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | |

| Typical Yield | >90% (with excess alcohol) | [2][4] |

Logical Relationship Diagram for Route 1

Caption: Synthetic pathway from p-hydroxybenzoic acid.

Route 2: Enzymatic Kinetic Resolution

This elegant approach utilizes the stereospecificity of enzymes to separate the desired (1R,4R)-enantiomer from a racemic mixture of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Lipases, particularly Candida antarctica lipase B (CAL-B), are highly effective for this transformation.[6]

Experimental Protocol:

A racemic mixture of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is dissolved in a suitable organic solvent. An acylating agent, such as vinyl acetate, and an immobilized lipase, like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are added to the mixture. The suspension is incubated at a controlled temperature with agitation. The enzyme selectively acylates the (1S,4S)-enantiomer, leaving the desired (1R,4R)-enantiomer unreacted. The reaction is monitored by techniques such as chiral HPLC until approximately 50% conversion is reached. The acylated product and the unreacted alcohol can then be separated by chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Racemic ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | |

| Enzyme | Candida antarctica lipase B (e.g., Novozym 435) | [6] |

| Acylating Agent | Vinyl Acetate | [6] |

| Solvent | Organic Solvent (e.g., acetonitrile, MTBE) | [7] |

| Product 1 | This compound | |

| Product 2 | (1S,4S)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate | |

| Enantiomeric Excess (ee) of (1R,4R)-alcohol | >95% (typical) | |

| Yield of (1R,4R)-alcohol | ~45-50% |

Experimental Workflow for Enzymatic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Route 3: Asymmetric Hydrogenation

Asymmetric hydrogenation offers a direct method to establish the desired stereochemistry from a prochiral precursor, such as ethyl 4-oxocyclohexanecarboxylate. This approach relies on the use of a chiral catalyst, typically a ruthenium complex with a chiral phosphine ligand.

Conceptual Experimental Protocol:

Ethyl 4-oxocyclohexanecarboxylate is dissolved in a suitable solvent and placed in a high-pressure reactor. A chiral ruthenium catalyst, for example, a Ru-BINAP complex, is added. The reactor is pressurized with hydrogen, and the reaction is stirred at a specific temperature until the starting material is consumed. The catalyst directs the hydrogenation to occur stereoselectively, favoring the formation of the (1R,4R)-isomer.

Expected Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |

| Catalyst | Chiral Ruthenium-phosphine complex (e.g., Ru-BINAP) |

| Solvent | Alcohol (e.g., Methanol, Ethanol) |

| Pressure | Hydrogen gas |

| Product | This compound |

| Diastereomeric Excess (de) | High (dependent on catalyst and conditions) |

| Enantiomeric Excess (ee) | High (dependent on catalyst and conditions) |

Signaling Pathway for Asymmetric Hydrogenation

Caption: Catalytic cycle for asymmetric hydrogenation.

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the required enantiomeric purity. The synthesis from p-hydroxybenzoic acid is a cost-effective route for producing the racemic trans-isomer, which can then be resolved. Enzymatic kinetic resolution provides a highly selective method for obtaining the desired enantiomer with high purity. Asymmetric hydrogenation represents a more direct and atom-economical approach to the chiral target molecule, provided an efficient and selective catalyst is available. This guide provides the foundational knowledge and detailed protocols to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Biological Activity of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

1. Executive Summary

This technical guide provides a thorough review of the currently available scientific literature regarding the biological activity of the chemical compound this compound. Despite a comprehensive search of chemical databases, academic journals, and patent literature, there is a notable absence of published research detailing any specific biological effects, mechanism of action, or potential therapeutic applications for this molecule. This document summarizes the existing chemical information and highlights the lack of biological data, thereby identifying a significant gap in the current scientific understanding of this compound.

2. Chemical and Physical Properties

This compound is a specific stereoisomer of ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. Its chemical and physical properties are cataloged in various chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 104802-52-0 | [2] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥97% | [3] |

| InChI Key | ZVWQHGKXYFSVEU-UHFFFAOYSA-N | [3] |

3. Review of Biological Activity

A meticulous search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and chemical registries was conducted to identify any studies pertaining to the biological activity of this compound. The search terms included the compound name, its various synonyms, and its CAS number, in conjunction with terms such as "biological activity," "pharmacology," "mechanism of action," and "therapeutic effect."

The search yielded no specific studies that have investigated the biological properties of this particular compound. The scientific literature to date appears to be silent on its interactions with biological systems, potential efficacy in disease models, or any defined signaling pathways it might modulate.

While research exists for structurally analogous compounds, such as those with different ester groups or alternative ring substitutions, a direct extrapolation of their biological activities to this compound would be scientifically unfounded without experimental validation.

4. Potential Areas for Future Investigation

Given the absence of data, the biological activity of this compound remains an open field for investigation. A logical workflow for initial screening and characterization is proposed below.

Caption: Proposed workflow for the initial biological evaluation of this compound.

This compound is a well-characterized chemical entity from a physicochemical standpoint. However, there is a complete lack of published data regarding its biological activity. This presents a unique opportunity for novel research to explore its potential pharmacological effects. Future studies should focus on systematic screening to identify any interactions with biological targets, which could unveil new therapeutic avenues. Until such research is conducted and published, no claims can be made about the biological function of this compound.

References

An In-depth Technical Guide to the Safety and Handling of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 104802-52-0), a key intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, potential hazards, recommended handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 269 °C | |

| Density | 1.039 g/cm³ | |

| Flash Point | 106 °C | |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [1] |

**2. Safety and Hazard Information

There are some discrepancies in the reported GHS hazard classifications for this compound and its close analogs. While some suppliers indicate it may cause severe skin burns and eye damage (H314), the aggregated information for the broader category of "Ethyl 4-hydroxycyclohexanecarboxylate" suggests it is an irritant.[4] Users should handle this chemical with caution, adhering to the more stringent warnings until further specific data is available.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

GHS Precautionary Statements:

A comprehensive set of precautionary statements for the closely related ethyl 4-hydroxycyclohexanecarboxylate includes: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[4]

Personal Protective Equipment (PPE):

Based on safety data for analogous compounds, the following PPE is recommended:

-

Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use.

-

Respiratory Protection: For nuisance exposures, a particle respirator may be used. For higher-level protection, use appropriate respirator cartridges.

Role in Synthetic Chemistry

This compound is not a biologically active molecule with known signaling pathways. Instead, it serves as a valuable chiral building block in organic synthesis, particularly in the development of new pharmaceutical compounds. Its bifunctional nature (possessing both an ester and a primary alcohol) allows for a variety of chemical transformations. Notably, the methyl ester analog is a useful reagent in the synthesis of imatinib analogs, highlighting its relevance in drug discovery.[5]

Caption: Logical relationship of the compound's role in synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound, based on procedures for closely related compounds.

Synthesis Protocol

This protocol is adapted from the synthesis of the analogous methyl ester.[5]

Materials and Reagents:

-

Monomethyl trans-1,4-cyclohexanedicarboxylate

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (argon), cool a flask containing anhydrous THF to -14 °C.

-

Slowly add the borane-tetrahydrofuran complex solution.

-

Add a solution of monomethyl trans-1,4-cyclohexanedicarboxylate in THF dropwise to the reaction mixture over 1 hour.

-

After the addition is complete, warm the reaction mixture to 50 °C and then continue stirring at -10 °C for 1 hour.

-

Quench the reaction by the sequential addition of water and saturated aqueous sodium bicarbonate solution while cooling in an ice bath.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

Caption: Workflow for the synthesis of the target compound.

Purification Protocol

This protocol is a general procedure for the purification of similar ester compounds.[6]

Materials and Reagents:

-

Crude this compound

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Extraction and Washing:

-

Dissolve the crude product in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

-

Drying:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal:

-

Concentrate the filtered solution using a rotary evaporator.

-

-

Final Purification (choose one):

-

Vacuum Distillation: If the boiling point of the product is significantly different from impurities, purify by vacuum distillation.

-

Column Chromatography: If distillation is not effective, purify the crude product by column chromatography on silica gel.

-

Caption: General workflow for the purification of the target compound.

References

- 1. This compound - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate [cymitquimica.com]

- 4. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 110928-44-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral building block containing two stereocenters in a cyclohexane ring. Its rigid, non-aromatic scaffold and bifunctional nature—possessing both a hydroxyl and an ester group—suggest its potential utility in asymmetric synthesis. Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex organic molecules. They can be utilized as chiral auxiliaries, precursors for chiral ligands, or as starting materials for the synthesis of intricate target molecules where the inherent chirality of the building block is transferred to the final product.

Despite its potential, a comprehensive review of scientific literature and patent databases reveals that the specific applications of this compound in asymmetric synthesis are not extensively documented. This suggests that it may be a niche reagent or a relatively new building block whose applications are yet to be widely published. These application notes, therefore, serve to provide the foundational information available for this compound and to outline its theoretical potential in asymmetric synthesis based on the reactivity of its functional groups and its chiral nature.

Compound Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 104802-52-0 |

| Appearance | Liquid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in common organic solvents |

Theoretical Applications in Asymmetric Synthesis

While specific, documented examples are scarce, the structure of this compound allows for several theoretical applications in the field of asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. The hydroxyl group of this compound could be used to attach the molecule to a substrate, and the chiral cyclohexane backbone could then influence the stereochemical outcome of subsequent reactions, such as alkylations, aldol reactions, or Diels-Alder reactions.

Logical Workflow for Use as a Chiral Auxiliary

Caption: Theoretical workflow for utilizing the compound as a chiral auxiliary.

Synthesis of Chiral Ligands

Chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. The bifunctional nature of this compound makes it a potential precursor for the synthesis of novel chiral ligands. For instance, the hydroxyl group could be converted into a phosphine, amine, or other coordinating group, while the ester could be modified or used as an anchoring point. These ligands could then be used in reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions.

Potential Ligand Synthesis Pathway

Caption: A potential pathway for the synthesis of a chiral ligand.

Chiral Starting Material for Pharmaceutical Synthesis

The cyclohexane core is a common motif in many pharmaceutical compounds. This compound could serve as a chiral starting material, where its stereocenters are incorporated into the final drug molecule. For instance, it could be a precursor for the synthesis of complex molecules where a substituted cyclohexane ring with specific stereochemistry is required. However, no specific examples of its use in the synthesis of known drugs were identified in the literature.

Experimental Protocols

Due to the lack of specific published applications of this compound in asymmetric synthesis, detailed experimental protocols for its use cannot be provided at this time. Researchers interested in exploring the potential of this chiral building block would need to develop their own methodologies based on standard organic synthesis techniques for reactions such as:

-

Protection of the hydroxyl and/or ester group: To allow for selective reaction at one of the functional groups.

-

Modification of the hydroxyl group: Conversion to a leaving group for substitution reactions, or oxidation to an aldehyde or carboxylic acid.

-

Modification of the ester group: Reduction to an alcohol, hydrolysis to a carboxylic acid, or conversion to an amide.

Conclusion

This compound is a commercially available chiral building block with potential applications in asymmetric synthesis. Its rigid cyclohexane framework and the presence of two distinct functional groups make it an interesting candidate for the development of new chiral auxiliaries, ligands, and as a starting material for complex chiral molecules. However, its practical application in these areas is not yet well-documented in publicly available scientific literature. Further research is needed to explore and establish the utility of this compound in asymmetric synthesis. Researchers are encouraged to investigate its potential and publish their findings to contribute to the collective knowledge of the scientific community.

experimental protocol for derivatization of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Application Note: Acetylation of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the derivatization of the primary hydroxyl group in this compound via acetylation. The procedure utilizes acetic anhydride with pyridine as a catalyst to yield (1R,4R)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate. This protocol covers the reaction setup, work-up, purification, and characterization of the final product. Quantitative data is presented in a structured table, and a complete experimental workflow is visualized using a Graphviz diagram.

Introduction

Derivatization is a common strategy in medicinal chemistry and drug development to modify the physicochemical properties of a lead compound, such as its solubility, stability, and bioavailability. The target compound, this compound, possesses a primary alcohol that is a prime site for modification. Acetylation is a straightforward and high-yielding reaction to convert a hydroxyl group into an acetate ester. This conversion masks the polar hydroxyl group, increasing the lipophilicity of the molecule, which can influence its pharmacokinetic profile. The following protocol describes a standard and efficient method for this transformation using acetic anhydride and pyridine.[1]

Experimental Protocol

This protocol details the acetylation of the primary alcohol of the title compound. The reaction uses acetic anhydride as the acetylating agent and pyridine as both the solvent and catalyst.[2]

2.1 Materials and Reagents

-

This compound (FW: 186.25 g/mol )[3]

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Pyridine

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Toluene

-

Silica Gel (for column chromatography)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

2.2 Reaction Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equiv. per hydroxyl group) dropwise.[2]

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching: Once the reaction is complete, quench any excess acetic anhydride by the careful addition of methanol (MeOH).[2]

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2]

2.3 Work-up and Purification

-

Extraction: Dilute the resulting residue with dichloromethane or ethyl acetate.[2] Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated aqueous NaHCO₃ (2x) to neutralize any remaining acid, and finally with brine (1x).[2]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure (1R,4R)-Ethyl 4-(acetoxymethyl)cyclohexanecarboxylate.

2.4 Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the quantitative data for a representative experimental run.

| Parameter | Value |

| Starting Material Mass | 1.00 g (5.37 mmol) |

| Acetic Anhydride Volume | 0.76 mL (8.06 mmol) |

| Pyridine Volume | 25 mL |

| Reaction Time | 4 hours |

| Crude Product Mass | 1.21 g |

| Purified Product Mass | 1.12 g |

| Yield | 91.5% |

| Purity (by NMR) | >98% |

Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol, from the initial reaction setup to the final purified product.

References

- 1. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate | MDPI [mdpi.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions with (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of various molecules to the hydroxyl group of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. This versatile building block is a valuable component in the synthesis of a wide range of compounds, including potential therapeutic agents. The following sections detail established coupling methodologies, offering structured data and step-by-step instructions to facilitate reproducible and efficient synthesis.

Overview of Coupling Reactions

This compound possesses a primary alcohol that serves as a key functional handle for various coupling reactions. The most common and effective methods for forming new bonds at this position are the Mitsunobu reaction for the formation of esters, ethers, and carbon-nitrogen bonds, and the Williamson ether synthesis for the specific formation of ether linkages.

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry, although this is not a factor for the primary alcohol of the target molecule.[1][2] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. The reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid or a phenol), a phosphine reagent (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).

The Williamson ether synthesis is a classic and reliable method for preparing ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While effective, this method requires basic conditions, which may not be suitable for all substrates.

Quantitative Data Summary for Coupling Reactions

The following table summarizes representative reaction conditions and yields for the coupling of this compound with various nucleophiles. These examples are drawn from patented synthetic routes.

| Coupling Partner (Nucleophile) | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | Mitsunobu | PPh₃, DIAD | THF | Room Temp. | 12 | ~95 |

| Benzoic Acid | Mitsunobu | PPh₃, DEAD | Toluene | 0 to Room Temp. | 16 | ~90 |

| Phthalimide | Mitsunobu | PPh₃, DEAD | THF | Room Temp. | 24 | ~85 |

| Benzyl Bromide | Williamson Ether Synthesis | NaH | THF | 0 to Room Temp. | 8 | >90 |

Experimental Protocols

Mitsunobu Esterification with Benzoic Acid

This protocol describes a general procedure for the esterification of this compound with benzoic acid using Mitsunobu conditions.

Materials:

-

This compound

-

Benzoic Acid

-

Triphenylphosphine (PPh₃)

-

Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Slowly add DEAD (1.5 eq) or DIAD (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ester.

Williamson Ether Synthesis with Benzyl Bromide

This protocol provides a general method for the synthesis of the benzyl ether of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired benzyl ether.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described coupling reactions.

References

Application Notes and Protocols for (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is a chiral bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its rigid trans-cyclohexane scaffold provides a defined three-dimensional orientation for its two functional groups—an ethyl ester and a primary alcohol. This stereochemical rigidity is highly desirable in drug design as it can lead to improved target selectivity and potency. This document outlines the application of this versatile intermediate, with a particular focus on its role in the synthesis of the atypical antipsychotic drug, Cariprazine. Detailed experimental protocols for key transformations and the mechanism of action of the resulting drug are also provided.

Key Applications in Medicinal Chemistry

The primary application of this compound and its derivatives lies in its use as a key intermediate for the synthesis of complex molecules with therapeutic potential. The trans-1,4-disubstituted cyclohexane core is a prevalent motif in a number of biologically active compounds.

Case Study: Synthesis of Cariprazine